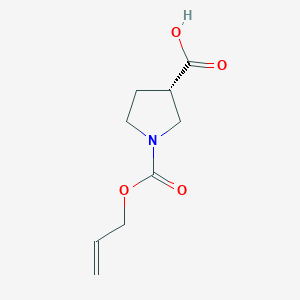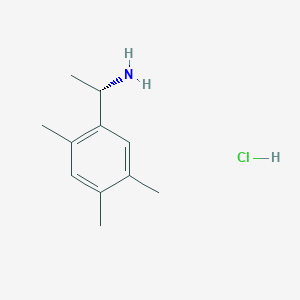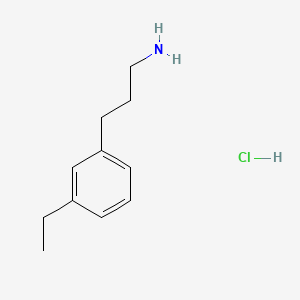
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamic chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
4-(trifluoromethyl)aniline+phosgene→Methyl(4-(trifluoromethyl)phenyl)carbamic chloride+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to handle the toxic nature of phosgene safely. The use of alternative reagents, such as triphosgene, can also be considered to minimize hazards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding carbamates, ureas, or thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form Methyl(4-(trifluoromethyl)phenyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Toluene, dichloromethane
Catalysts: Bases like pyridine or triethylamine
Major Products:
Carbamates: Formed by reaction with alcohols
Ureas: Formed by reaction with amines
Thiocarbamates: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
Methyl(4-(trifluoromethyl)phenyl)carbamic chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl(4-(trifluoromethyl)phenyl)carbamic chloride involves its ability to react with nucleophiles, forming stable carbamate or urea derivatives. These derivatives can interact with biological targets, such as enzymes, by forming covalent bonds with active site residues, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach intracellular targets.
Comparación Con Compuestos Similares
- 4-(Trifluoromethyl)phenylboronic acid
- Methylcarbamic chloride
- Trifluoromethylphenyl isocyanate
Comparison: Methyl(4-(trifluoromethyl)phenyl)carbamic chloride is unique due to the presence of both a trifluoromethyl group and a carbamic chloride moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura coupling reactions, while Methylcarbamic chloride is a simpler carbamoyl chloride without the trifluoromethyl group, resulting in different reactivity and applications.
Propiedades
Fórmula molecular |
C9H7ClF3NO |
|---|---|
Peso molecular |
237.60 g/mol |
Nombre IUPAC |
N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO/c1-14(8(10)15)7-4-2-6(3-5-7)9(11,12)13/h2-5H,1H3 |
Clave InChI |
GTIVZCWEXGXSGT-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)

![tert-butyl N-[({1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamoyl)methyl]carbamate](/img/structure/B13497589.png)





![1-[(4-Chlorophenyl)(phenyl)methyl]-4-({4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine dihydrochloride](/img/structure/B13497621.png)


![Benzyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13497629.png)
